molecular formula C60H67N5O8S2 B14682946 tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate CAS No. 27039-89-0

tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate

Cat. No.: B14682946
CAS No.: 27039-89-0
M. Wt: 1050.3 g/mol
InChI Key: POUUZGZYHHMOBY-UHFFFAOYSA-N
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Description

tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate: is a complex organic compound that features multiple protective groups and amino acid residues. This compound is likely used in peptide synthesis and research due to its intricate structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate involves multiple steps, each designed to protect specific functional groups during the reaction process. Typical steps might include:

    Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino groups.

    Protection of Thiol Groups: Using triphenylmethyl (Trt) and diphenylmethyl (Dpm) groups to protect thiol groups.

    Peptide Bond Formation: Coupling reactions to form peptide bonds between amino acids, often using reagents like HBTU or DCC.

Industrial Production Methods

Industrial production of such complex peptides often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation and deprotection steps efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol groups can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Protective groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Deprotection: Acidic conditions for Boc removal, and specific reagents like trifluoroacetic acid (TFA) for Trt and Dpm groups.

Major Products

    Disulfide Bonds: Formed from the oxidation of thiol groups.

    Free Amino Acids: Resulting from the deprotection of Boc groups.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides and proteins.

Biology

    Protein Engineering: Useful in the study of protein folding and structure due to its protective groups.

Medicine

    Drug Development:

Industry

    Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In peptide synthesis, the protective groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways would be specific to the peptides or proteins being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinylglycinate
  • tert-Butyl N-(tert-butoxycarbonyl)-S-(diphenylmethyl)cysteinylglycinate

Uniqueness

The uniqueness of tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate lies in its combination of protective groups and amino acid residues, which allows for highly specific and controlled peptide synthesis.

Properties

CAS No.

27039-89-0

Molecular Formula

C60H67N5O8S2

Molecular Weight

1050.3 g/mol

IUPAC Name

tert-butyl 2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C60H67N5O8S2/c1-58(2,3)72-52(67)39-62-54(68)48(37-42-25-13-7-14-26-42)63-51(66)38-61-55(69)49(40-74-53(43-27-15-8-16-28-43)44-29-17-9-18-30-44)64-56(70)50(65-57(71)73-59(4,5)6)41-75-60(45-31-19-10-20-32-45,46-33-21-11-22-34-46)47-35-23-12-24-36-47/h7-36,48-50,53H,37-41H2,1-6H3,(H,61,69)(H,62,68)(H,63,66)(H,64,70)(H,65,71)

InChI Key

POUUZGZYHHMOBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)OC(C)(C)C

Origin of Product

United States

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